molecular formula C21H22BrN3O2 B10910402 2-bromo-N-(4-{[2-(2-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(4-{[2-(2-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B10910402
M. Wt: 428.3 g/mol
InChI Key: NZBOFFGRBCITRH-UHFFFAOYSA-N
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Description

2-BROMO-N~1~-(4-{[2-(2-METHYLCYCLOHEXYLIDEN)HYDRAZINO]CARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a benzamide group, and a hydrazino carbonyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N~1~-(4-{[2-(2-METHYLCYCLOHEXYLIDEN)HYDRAZINO]CARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with 4-aminobenzoic acid, followed by the introduction of the hydrazino carbonyl group through a condensation reaction with 2-(2-methylcyclohexylidene)hydrazine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N~1~-(4-{[2-(2-METHYLCYCLOHEXYLIDEN)HYDRAZINO]CARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-BROMO-N~1~-(4-{[2-(2-METHYLCYCLOHEXYLIDEN)HYDRAZINO]CARBONYL}PHENYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-BROMO-N~1~-(4-{[2-(2-METHYLCYCLOHEXYLIDEN)HYDRAZINO]CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino carbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide
  • 2-Bromo-N-(3-methoxypropyl)benzamide
  • 2-Bromo-N-(4-fluorophenyl)butanamide

Uniqueness

2-BROMO-N~1~-(4-{[2-(2-METHYLCYCLOHEXYLIDEN)HYDRAZINO]CARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazino carbonyl group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

2-bromo-N-[4-[[(2-methylcyclohexylidene)amino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H22BrN3O2/c1-14-6-2-5-9-19(14)24-25-20(26)15-10-12-16(13-11-15)23-21(27)17-7-3-4-8-18(17)22/h3-4,7-8,10-14H,2,5-6,9H2,1H3,(H,23,27)(H,25,26)

InChI Key

NZBOFFGRBCITRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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